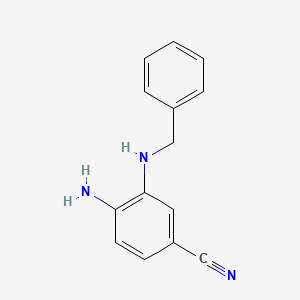

4-Amino-3-(benzylamino)benzonitrile

Description

General Significance of Benzonitrile (B105546) Core Structures in Medicinal Chemistry and Organic Synthesis

The benzonitrile unit, consisting of a benzene (B151609) ring substituted with a cyano group (-C≡N), is a highly valued structural motif in modern chemistry. sigmaaldrich.com Its significance stems from the unique electronic properties and versatile reactivity of the nitrile group. In organic synthesis, benzonitriles are crucial intermediates. patsnap.com The nitrile group can be transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a gateway to diverse classes of compounds. sigmaaldrich.com Common synthetic routes to benzonitriles include the dehydration of benzamides, the Sandmeyer reaction of anilines, and the cyanation of haloaromatics. patsnap.com

In the realm of medicinal chemistry, the benzonitrile core is a common feature in a number of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be crucial for binding to biological targets like enzymes and receptors. Its linear geometry and compact size allow it to occupy small pockets within protein active sites. Furthermore, the inclusion of a benzonitrile moiety can improve the pharmacokinetic properties of a drug candidate. Research has shown that compounds containing the benzonitrile scaffold have applications as factor Xa inhibitors for antithrombotic therapy and as kinase inhibitors in cancer treatment. nih.govnih.gov

Overview of Academic Research Trajectories for 4-Amino-3-(benzylamino)benzonitrile and its Analogs

While direct academic research on this compound is not extensively documented in publicly available literature, the research trajectories of its close analogs provide a clear indication of its potential areas of application and synthetic accessibility. The core structure of this compound is a 3,4-diaminobenzonitrile (B14204), where one of the amino groups is substituted with a benzyl (B1604629) group. The research landscape for such analogs primarily revolves around their use as synthetic intermediates for more complex molecules, particularly in the field of medicinal chemistry.

A key analog is 3,4-Diaminobenzonitrile , which serves as a foundational building block. sigmaaldrich.comsigmaaldrich.com Its synthesis and properties are well-characterized, and it is commercially available. sigmaaldrich.comsigmaaldrich.com This compound is often used in the synthesis of heterocyclic compounds, such as benzimidazoles, which are important pharmacophores. The presence of two adjacent amino groups allows for cyclization reactions with various reagents to form fused ring systems.

The synthesis of substituted 4-aminobenzonitriles often involves multi-step sequences. For instance, the synthesis of 4-Amino-3-(tert-butyl)benzonitrile can be achieved through the nitration of 4-tert-butylbenzonitrile, followed by the reduction of the newly introduced nitro group to an amine. Another common strategy is the palladium-catalyzed cross-coupling of a boronic acid derivative with a suitable halide. Similarly, the synthesis of 4-Amino-3-hydroxybenzonitrile has been reported, highlighting the interest in introducing various substituents at the 3-position of the 4-aminobenzonitrile (B131773) core. google.comgoogle.com This compound has been noted as a useful intermediate for the synthesis of phenyl urea (B33335) compounds with potential applications in treating diseases mediated by interleukin-8 (IL-8). google.com

Based on these established synthetic routes for analogs, a plausible pathway to this compound would involve the selective benzylation of the 3-amino group of 3,4-diaminobenzonitrile or a related precursor. The research focus for such a compound would likely follow that of its analogs, positioning it as an intermediate for the synthesis of novel bioactive molecules. For example, derivatives of 3,4-diaminobenzoyl have been investigated as potent and selective factor Xa inhibitors. nih.gov This suggests that this compound could be a valuable precursor for developing new therapeutic agents, particularly in areas where the 3,4-disubstituted benzonitrile scaffold has shown promise.

Properties of 3,4-Diaminobenzonitrile Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 3,4-Diaminobenzonitrile | C₇H₇N₃ | 133.15 | 144-148 | A key intermediate with two reactive amino groups. sigmaaldrich.comsigmaaldrich.com |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 83-85 | A simpler analog used in various chemical syntheses. chemicalbook.com |

| 4-Amino-3-hydroxybenzonitrile | C₇H₆N₂O | 134.14 | 170-171 | An intermediate for phenyl urea compounds. google.com |

| 4-(Aminomethyl)benzonitrile (B84873) | C₈H₈N₂ | 132.16 | 274-279 (hydrochloride salt) | Used in the synthesis of fluorescent biochemical tools. sigmaaldrich.comsigmaaldrich.com |

Potential Synthetic Pathways to Substituted 4-Aminobenzonitriles

| Reaction Type | Starting Material Example | Reagents | Product Example | Reference |

|---|

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-amino-3-(benzylamino)benzonitrile |

InChI |

InChI=1S/C14H13N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |

InChI Key |

GMZVQLJLYJPYQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 Benzylamino Benzonitrile and Its Chemical Derivatives

Convergent and Divergent Synthesis Strategies

Convergent and divergent syntheses represent two distinct approaches to building complex molecules. In a convergent synthesis, separate fragments of the target molecule are prepared and then joined together in the later stages. This strategy is often more efficient for large-scale production. In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to create a library of related compounds. This approach is particularly useful for structure-activity relationship studies.

Directed Amination Reactions on Benzonitrile (B105546) Substrates

Directed amination reactions on benzonitrile substrates offer a direct route to installing the key amino groups. These reactions often involve the use of a directing group to control the regioselectivity of the amination process. For instance, a pre-existing functional group on the benzonitrile ring can guide the incoming amino group to the desired position. This level of control is essential for the synthesis of specifically substituted derivatives.

One common strategy involves the nitration of a substituted benzonitrile, followed by reduction of the nitro group to an amine. For example, 4-acetamidobenzonitrile can be nitrated to introduce a nitro group at the 3-position. Subsequent hydrolysis of the acetamido group and reduction of the nitro group would yield 4-amino-3-aminobenzonitrile, a precursor that can then be selectively benzylated. The synthesis of 4-amino-3-nitrobenzonitrile (B23877) has been reported through the nitration of 4-acetamidobenzonitrile. prepchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing powerful tools for the synthesis of complex aromatic compounds. wikipedia.orgyoutube.com

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org For the synthesis of 4-amino-3-(benzylamino)benzonitrile, this could involve the coupling of a di-halogenated benzonitrile with benzylamine (B48309), followed by a second amination with an ammonia (B1221849) equivalent. The choice of ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is critical for the reaction's efficiency and scope. youtube.comnih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) center, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond. wikipedia.orglibretexts.org

The Sonogashira coupling , another palladium-catalyzed reaction, forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgscirp.org While not directly forming the C-N bonds of the target molecule, it can be used to introduce an alkyne functionality, which can then be further elaborated. For instance, a halogenated benzonitrile derivative could undergo a Sonogashira coupling, with the resulting alkyne being a versatile handle for subsequent transformations, including cyclization reactions to form heterocyclic derivatives. nih.govrsc.orgresearchgate.net

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Bond Formed | Key Components | Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Aryl halide/triflate, Amine, Base | Palladium catalyst, Phosphine (B1218219) ligand |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Aryl/vinyl halide, Terminal alkyne, Base | Palladium catalyst, Copper(I) co-catalyst |

Condensation Reactions Involving Benzylamine Moieties (e.g., Schiff Base and Hemiaminal Formation)

Condensation reactions provide a classical yet effective method for forming C-N bonds. libretexts.orglibretexts.org These reactions typically involve the combination of a carbonyl compound and an amine to form an imine (Schiff base) or a hemiaminal intermediate. libretexts.orgmdpi.com

The formation of a Schiff base occurs through the reaction of a primary amine with an aldehyde or ketone. jetir.orgnih.gov In the context of this compound synthesis, a suitably substituted aminobenzaldehyde could react with benzylamine to form a Schiff base, which could then be reduced to the desired secondary amine. The synthesis of various Schiff bases from substituted anilines and benzaldehydes has been well-documented. nih.govnih.govresearchgate.net

Hemiaminals are intermediates in the formation of Schiff bases and are formed by the nucleophilic addition of an amine to a carbonyl group. mdpi.com Under certain conditions, these intermediates can be isolated and may be stable. The stability of the hemiaminal is influenced by the electronic and steric properties of the reacting partners.

Nitrile Group Functionalization and Amine Reductions

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. nih.gov It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The electron-withdrawing nature of the nitrile group can also influence the reactivity of the aromatic ring. nih.gov

The reduction of a nitrile group to a primary amine is a common transformation in organic synthesis. nih.gov A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. More selective reagents like diisopropylaminoborane (B2863991) have also been developed for the reduction of nitriles in the presence of other functional groups. nih.gov

Conversely, an amino group can be introduced, and the nitrile group can be formed later in the synthetic sequence. For example, an aminobenzamide can be dehydrated to form the corresponding aminobenzonitrile. researchmap.jp

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. numberanalytics.com

Transition Metal Catalysis for C-N Bond Formation

Transition metal catalysis is at the forefront of C-N bond formation strategies. numberanalytics.comrsc.orgnih.govepa.govresearchgate.net As discussed previously, palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools. numberanalytics.com Other transition metals, such as copper and nickel, have also been employed in C-N coupling reactions. numberanalytics.com

The mechanism of these reactions generally involves the oxidative addition of an aryl halide to a low-valent metal center, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comrsc.org The development of new ligands and catalytic systems continues to expand the scope and utility of these transformations, allowing for the coupling of a wider range of substrates under increasingly mild conditions. organic-chemistry.orgnumberanalytics.com

Asymmetric Catalysis for Enantioselective Synthesis

While this compound itself is an achiral molecule, the introduction of stereocenters in its derivatives can be of significant interest for applications in pharmacology and materials science. Asymmetric catalysis provides the most elegant approach to selectively produce one enantiomer of a chiral molecule.

Chiral derivatives of this compound could be synthesized by introducing a chiral center on the benzyl (B1604629) group or by further substitution on the aniline (B41778) nitrogen. For instance, using a chiral benzylamine, such as (R)- or (S)-α-methylbenzylamine, in the coupling reaction would lead to diastereomeric products.

Alternatively, asymmetric catalytic methods can be employed to create stereocenters during the synthesis. For example, the enantioselective synthesis of related chiral diamine structures has been achieved through various catalytic methods. Copper-catalyzed asymmetric Michael additions of glycine (B1666218) derivatives to nitroalkenes have been developed to produce chiral α,γ-diamino acid derivatives with high diastereo- and enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of boron-containing heterocycles has been used to access chiral δ-aminoboronic esters. chemrxiv.org These strategies could potentially be adapted to create chiral derivatives of the target compound.

Another approach involves the use of biocatalysis. Imine reductases (IREDs) have been successfully used for the direct reductive coupling of ketoesters and amines to generate N-substituted α-amino esters with excellent enantioselectivity under mild conditions. This biocatalytic strategy could be envisioned for the synthesis of chiral derivatives of this compound, offering a green and highly selective alternative to traditional chemical methods.

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are critical in the synthesis of fine chemicals like this compound.

A key reaction for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination of a 4-amino-3-halobenzonitrile with benzylamine. To make this process greener, several aspects can be considered:

Catalyst Choice: Utilizing highly active catalysts at very low loadings (ppm levels) minimizes metal waste. Furthermore, developing catalysts based on more abundant and less toxic metals than palladium is an active area of research. For instance, copper-catalyzed aminations can sometimes provide an alternative.

Solvent Selection: Traditional Buchwald-Hartwig reactions often use solvents like toluene (B28343) or dioxane. Green chemistry encourages the use of safer alternatives such as ethanol, water, or ionic liquids. The development of palladium-catalyzed amination reactions using aqueous ammonia and a hydroxide (B78521) base highlights the move towards more sustainable solvent systems. nih.gov

Energy Efficiency: Reactions that can be performed at lower temperatures, or even at room temperature, reduce energy consumption. The choice of ligand in the Buchwald-Hartwig reaction can significantly influence the required reaction temperature. chemicalbook.com

Biocatalysis: As mentioned previously, employing enzymes like imine reductases or other oxidoreductases can offer a highly sustainable route. nih.gov These reactions are typically run in aqueous media under mild conditions and are highly selective, reducing the need for protecting groups and minimizing waste.

Atom Economy: The synthesis of 3,4-diaminobenzonitrile (B14204), a potential precursor, can be achieved by the hydrogenation of 3-amino-4-nitrobenzonitrile. researchgate.net This reaction is highly atom-economical, with water being the only byproduct.

A multi-step synthesis designed for an undergraduate organic chemistry lab that emphasizes green principles involves the reaction of maleic anhydride (B1165640) with a substituted aniline. This approach focuses on minimizing hazardous waste and improving energy efficiency, principles that can be applied to the synthesis of the target benzonitrile derivative.

Control of Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of this compound requires precise control over the placement of the benzylamino group at the C3 position, ortho to the primary amino group. This represents a significant challenge in regioselectivity.

The most straightforward strategy to ensure the correct regiochemistry is to start with a pre-functionalized benzonitrile ring where the desired substitution pattern is already established. A likely starting material would be 4-amino-3-halobenzonitrile (where the halogen is typically chlorine or bromine). The palladium-catalyzed Buchwald-Hartwig amination reaction is highly effective for coupling amines with aryl halides. The reaction would selectively form the C-N bond at the position of the halogen, thus ensuring the formation of the desired 3-substituted product. The inherent reactivity difference between the C-X and C-NH2 bonds under these catalytic conditions allows for high regioselectivity.

Theoretical studies, such as those on 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to electronic factors. Similar computational analysis could be applied to a di-halogenated aminobenzonitrile precursor to predict and optimize regioselective substitution.

For the synthesis of this compound itself, stereoselectivity is not a concern as the molecule is achiral. However, if chiral derivatives are targeted, for example by using a chiral benzylamine derivative or by introducing a chiral center via an asymmetric catalyst, then controlling the stereochemistry becomes paramount. In such cases, the choice of a chiral ligand for the metal catalyst or the specific enantiomer of the starting material would be the key factor in determining the stereochemical outcome of the product. For instance, the synthesis of chiral 3,4-diaminochroman-2-ones has been achieved with high diastereoselectivity and enantioselectivity by using specific guanidine-based catalysts. chemrxiv.org

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, likely via a Buchwald-Hartwig amination, several parameters can be systematically varied.

The use of Design of Experiments (DoE) is a powerful methodology for reaction optimization, allowing for the simultaneous variation of multiple parameters to find the optimal reaction conditions more efficiently than the one-variable-at-a-time (OVAT) approach. researchgate.net

Key parameters for the optimization of a palladium-catalyzed amination include:

Palladium Precatalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and others are commonly used. The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand determines the activity and stability of the catalyst.

Base: A wide range of bases can be used, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. chemicalbook.com

Solvent: Solvents like toluene, dioxane, and THF are frequently employed. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction's efficiency.

Temperature: Reaction temperatures typically range from room temperature to over 100 °C. Optimization is required to find a balance between a reasonable reaction rate and the prevention of catalyst decomposition or side reactions. researchgate.net

Concentration: The concentration of the reactants can also play a role in the reaction outcome.

The following interactive table illustrates a hypothetical optimization study for the Buchwald-Hartwig amination of 4-amino-3-chlorobenzonitrile (B1332060) with benzylamine, based on common findings in the literature.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 92 |

| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 65 |

| 4 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80 | 88 |

| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 95 |

| 6 | Pd(OAc)₂ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | RT | 78 |

This table represents illustrative data based on typical optimization results for Buchwald-Hartwig aminations and does not reflect experimentally verified results for this specific reaction.

This systematic approach to optimization is essential for developing a robust, high-yielding, and scalable synthesis for this compound and its derivatives.

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of 4 Amino 3 Benzylamino Benzonitrile

Detailed Mechanistic Pathways of Functional Group Interconversions

The functional groups of 4-Amino-3-(benzylamino)benzonitrile can be interconverted through several reaction pathways.

Nitrile Group Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for the attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of 4-amino-3-(benzylamino)benzoic acid. Basic hydrolysis involves the attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation of the resulting anion.

Amine Group Reactions: The primary and secondary amine groups exhibit distinct reactivities.

Diazotization: The primary aromatic amine at the 4-position can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. chemistrysteps.comlibretexts.orgyoutube.com This reaction proceeds via the formation of a nitrosonium ion (NO+) electrophile, which is attacked by the nucleophilic primary amine. A series of proton transfers and elimination of water results in a relatively stable arenediazonium salt. chemistrysteps.comlibretexts.org This diazonium salt is a valuable intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. scirp.org

N-Nitrosation of the Secondary Amine: The secondary benzylamino group at the 3-position reacts with nitrous acid to form an N-nitrosamine. chemistrysteps.comdoubtnut.comchemguide.co.uk In this reaction, the lone pair of the secondary amine attacks the nitrosonium ion, and subsequent deprotonation yields the N-nitrosamine. Unlike the diazotization of the primary amine, this reaction does not proceed further to a diazonium salt because there is no hydrogen on the nitrogen to be eliminated as water. chemistrysteps.com

The differential reactivity of the two amine groups towards nitrous acid provides a method for selective functionalization.

Table 1: Predicted Reactions of Amine Groups with Nitrous Acid

| Amine Position | Amine Type | Reagent | Product | Key Observation |

| 4 | Primary Aromatic | HNO₂ (cold) | Arenediazonium Salt | Formation of a relatively stable salt in solution. |

| 3 | Secondary Benzyl (B1604629) | HNO₂ | N-Nitrosamine | Formation of a yellow, oily substance. youtube.comdoubtnut.com |

This table is illustrative and based on general principles of amine reactivity.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would yield 4-amino-3-(benzylamino)benzylamine.

N-Alkylation/N-Acylation: The primary and secondary amino groups can undergo further alkylation or acylation reactions. Due to steric hindrance from the adjacent benzylamino group, the primary amino group might show reduced reactivity compared to a simple aniline (B41778). The secondary amine can also be acylated.

Oxidative Coupling: The primary aromatic amine can be susceptible to oxidative polymerization, similar to aniline. The presence of the electron-donating benzylamino group would likely enhance this reactivity.

The interconversion of these functional groups allows for the synthesis of a variety of derivatives with potentially interesting chemical and biological properties.

Disclaimer

The information provided in this article is for general informational and educational purposes only and is not a substitute for professional scientific advice. The content is based on established chemical principles and data from related compounds, as direct experimental data for "this compound" is limited in the public domain. The reactivity and properties of this specific compound may vary.

Sophisticated Spectroscopic and X Ray Crystallographic Analyses of 4 Amino 3 Benzylamino Benzonitrile Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of the nuclei within a molecule.

Advanced ¹H and ¹³C NMR for Structural Elucidation

The structural framework of 4-Amino-3-(benzylamino)benzonitrile can be definitively established through proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzonitrile (B105546) and benzyl (B1604629) rings, as well as resonances for the amine (NH and NH₂) and methylene (B1212753) (CH₂) protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide critical information about the electronic environment and spatial relationships of neighboring protons.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances would include those for the nitrile carbon (C≡N), the various aromatic carbons, and the aliphatic methylene carbon of the benzyl group. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the amino and benzylamino substituents.

While specific experimental data for this compound is not available in the provided search results, a hypothetical data table based on related structures is presented below for illustrative purposes.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No specific NMR data for this compound was found in the search results. The following table is a hypothetical representation based on known chemical shifts for similar structural motifs.

| Hypothetical ¹H NMR Data (in CDCl₃) | ||

|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.20-7.40 | m | Aromatic H (benzyl) |

| 6.80-7.10 | m | Aromatic H (benzonitrile) |

| ~5.0 | s (broad) | NH (benzylamino) |

| ~4.40 | s | CH₂ (benzyl) |

| ~4.0 | s (broad) | NH₂ (amino) |

| Hypothetical ¹³C NMR Data (in CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | |

| ~140-150 | Aromatic C-N | |

| ~130-140 | Aromatic C (quaternary, benzyl) | |

| ~125-130 | Aromatic C-H (benzyl) | |

| ~115-125 | Aromatic C-H (benzonitrile) | |

| ~118 | C≡N | |

| ~100-110 | Aromatic C (quaternary, benzonitrile) | |

| ~48 | CH₂ (benzyl) |

Time-Resolved NMR for Mechanistic Investigations

Time-resolved NMR spectroscopy is a powerful, though less common, technique for studying the kinetics and mechanisms of chemical reactions. For a compound like this compound, this method could potentially be used to monitor its formation in real-time, for instance, during a nucleophilic aromatic substitution reaction to form the C-N bond. By acquiring NMR spectra at rapid intervals, it is possible to identify and characterize transient intermediates, providing direct insight into the reaction pathway. Studies on the ionic fragmentation of benzonitrile have highlighted the formation of various reactive intermediates, suggesting that time-resolved techniques could be valuable in understanding the reactivity of its derivatives. nih.gov

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. For this compound, key expected absorptions in the IR spectrum would include N-H stretching vibrations for the primary and secondary amines (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methylene groups (~2850-3100 cm⁻¹), and a sharp, strong absorption for the nitrile (C≡N) stretch (~2220-2260 cm⁻¹). chemicalbook.comnist.govchemicalbook.com Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the more symmetric vibrations with a change in polarizability, complementing the IR data.

UV-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. As a conjugated aromatic system, this compound is expected to exhibit strong absorption bands in the UV region. The positions and intensities of these bands (λ_max) are related to the extent of the π-system and the nature of the auxochronic (amino) and chromophoric (nitrile) groups. The electronic spectra for benzonitrile itself show characteristic absorptions that are modified by substituents. sigmaaldrich.comrsc.org

Table 2: Characteristic Vibrational and Electronic Spectroscopic Data No specific experimental data for this compound was found. This table is based on typical values for the constituent functional groups.

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

|---|---|---|

| FT-IR | ~3300-3500 cm⁻¹ | N-H stretching (primary and secondary amines) |

| FT-IR | ~2850-3100 cm⁻¹ | C-H stretching (aromatic and aliphatic) |

| FT-IR/Raman | ~2220-2260 cm⁻¹ | C≡N stretching |

| FT-IR/Raman | ~1400-1600 cm⁻¹ | Aromatic C=C stretching |

| UV-Vis | ~250-350 nm | π → π* transitions |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within a few parts per million), the exact molecular formula (C₁₄H₁₃N₃) can be unequivocally verified.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated molecule. Collision-induced dissociation would likely lead to characteristic fragment ions, such as the loss of the benzyl group or cleavage adjacent to the amine functionalities. Analysis of these fragmentation patterns provides valuable structural confirmation and can help distinguish between isomers. Studies on related amino acids have shown how fragmentation behavior can be used to assign structure. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state. For this compound, X-ray analysis would reveal the planarity of the benzonitrile ring, the geometry of the amino and benzylamino groups, and the orientation of the benzyl substituent relative to the main ring system.

In addition to the individual molecular structure, this method elucidates the crystal packing arrangement. It would reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups, and potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in determining the macroscopic properties of the crystalline material. While no specific crystal structure for the title compound was found, studies on related molecules like 3-[4-(Dimethylamino)benzylideneamino]benzonitrile show that the dihedral angle between the benzene (B151609) rings is a key structural parameter.

Molecular Conformation and Bond Geometries

The molecular conformation of this compound is expected to be significantly influenced by the electronic and steric interactions of its substituent groups. Studies on similar aminobenzonitriles, such as 4-aminobenzonitrile (B131773) (ABN) and its derivatives, reveal key structural characteristics that are likely to be present in the target molecule. goettingen-research-online.deresearchgate.net

In analogous compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN), the amino group exhibits a pyramidal character. researchgate.net The degree of this pyramidalization, indicated by the angle between the amino group plane and the phenyl ring, is a critical conformational parameter. For instance, in 4-aminobenzonitrile (ABN), this angle is approximately 34(3)°, while in 4-(dimethylamino)benzonitrile (DMABN), it is about 11.9(3)°. researchgate.net The introduction of a bulky benzylamino group at the 3-position is anticipated to induce significant steric hindrance, likely leading to a pronounced twist of both the amino and benzylamino groups with respect to the benzonitrile ring. This twisting is a common feature in sterically hindered aminobenzonitriles, such as 3,5-dimethyl-4-(dimethylamino)benzonitrile (MMD), where the dimethylamino group is twisted by 59.3(2)° relative to the phenyl plane. researchgate.net

The bond lengths within the this compound molecule are also expected to reflect the electronic effects of the substituents. The C≡N bond length in related compounds like 2-amino-4-chlorobenzonitrile (B1265954) is reported to be approximately 1.146(4) Å, slightly shorter than the typical value due to conjugation with the aromatic ring. analis.com.my Similarly, the C-N bond of the amino group is expected to have a length shorter than a standard single bond, reflecting partial double bond character from electron delocalization. In a series of aminobenzonitriles, the N-phenyl bond length averages around 1.367 Å. researchgate.net However, steric hindrance from the benzylamino group could lead to a slight elongation of the C-N bonds attached to the ring.

Table 1: Comparison of Bond Geometries in Related Aminobenzonitrile Compounds

| Compound | Amino Group-Phenyl Ring Angle (°) | N-Phenyl Bond Length (Å) | C≡N Bond Length (Å) | Reference |

| 4-Aminobenzonitrile (ABN) | 34(3) | ~1.367 | - | researchgate.net |

| 4-(Dimethylamino)benzonitrile (DMABN) | 11.9(3) | ~1.367 | - | researchgate.net |

| 3,5-Dimethyl-4-(dimethylamino)benzonitrile (MMD) | 59.3(2) | 1.414(3) | - | researchgate.net |

| 2-Amino-4-chlorobenzonitrile | - | 1.369(4) | 1.146(4) | analis.com.my |

Data presented is for analogous compounds and serves as a predictive model for this compound.

Intermolecular Interactions: Hydrogen Bonding Networks and Van der Waals Forces

The solid-state packing of this compound will be governed by a combination of hydrogen bonding and van der Waals interactions. The presence of both a primary amino (-NH2) group and a secondary amino (-NH-) group provides multiple sites for hydrogen bond donation, while the nitrile (-C≡N) group and the nitrogen of the amino groups act as hydrogen bond acceptors.

In the crystal structures of related aminobenzonitriles like ABN and 3,5-dimethyl-4-(methylamino)benzonitrile (B14266707) (MHD), hydrogen bonds are a dominant structural feature, forming between an amino hydrogen atom and the cyano nitrogen atom of an adjacent molecule. goettingen-research-online.deresearchgate.net In 4-amino-3,5-dimethylbenzonitrile (B184031) (HHD), a more complex layered structure arises where each amino hydrogen is linked to a cyano nitrogen of two different neighboring molecules. goettingen-research-online.deresearchgate.net Given the presence of two amino groups in this compound, a rich and complex hydrogen-bonding network is anticipated, likely involving N-H···N interactions. nih.govnih.gov

Analysis of Solid-State Polymorphism and Phase Transitions

Substituted benzonitriles are known to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. Temperature-dependent solid-solid phase transitions have been observed for several aminobenzonitriles. goettingen-research-online.deresearchgate.net For example, crystals of 4-aminobenzonitrile undergo a reversible thermosalient phase change upon cooling and subsequent heating, which is accompanied by a significant change in the crystal lattice constants. rsc.org

Given these precedents, it is plausible that this compound could also exhibit polymorphism. Different polymorphs could arise from variations in the hydrogen-bonding patterns and molecular packing, influenced by crystallization conditions such as solvent and temperature. The flexible benzyl group could allow for different molecular conformations to be "frozen" in the solid state, leading to conformational polymorphism. The study of such polymorphic forms and their interconversions would be crucial for understanding the material's properties and for any potential applications.

Thermal Analysis (e.g., Thermogravimetry, Differential Scanning Calorimetry)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) would be expected to reveal the melting point of the compound. For comparison, the melting points of related compounds like 4-(aminomethyl)benzonitrile (B84873) hydrochloride and 4-amino-2-(trifluoromethyl)benzonitrile (B20432) are in the range of 274-279 °C and 141-145 °C, respectively. sigmaaldrich.comsigmaaldrich.com DSC analysis of triazine-based benzoxazine (B1645224) monomers derived from 4-aminobenzonitrile shows melting points (Tm) around 229 °C, with subsequent ring-opening polymerization at higher temperatures. acs.org For this compound, a distinct melting endotherm would be expected. Furthermore, if polymorphic forms exist, DSC could detect solid-solid phase transitions as separate endothermic or exothermic events prior to melting.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile. For triazine-based benzoxazine monomers containing aminobenzonitrile moieties, TGA shows decomposition temperatures (Td10, temperature at 10% weight loss) ranging from 354 °C to 441 °C, with char yields between 49% and 53% after thermal treatment. acs.org It is anticipated that this compound would exhibit high thermal stability, with decomposition likely occurring at elevated temperatures. The TGA curve would indicate the onset of decomposition and the percentage of residual mass, providing insights into the degradation mechanism.

Table 2: Thermal Properties of Related Compounds

| Compound | Melting Point (°C) | Decomposition Temperature (Td10, °C) | Char Yield (%) | Reference |

| 4-(Aminomethyl)benzonitrile hydrochloride | 274-279 | - | - | sigmaaldrich.com |

| 4-Amino-2-(trifluoromethyl)benzonitrile | 141-145 | - | - | sigmaaldrich.com |

| TA-TPh-BZ Monomer | 229 | 475 (after thermal treatment) | 60 (after thermal treatment) | acs.org |

| TA-TPy-BZ-Br Monomer | 206 | 401 (after thermal treatment) | 50 (after thermal treatment) | acs.org |

Data presented is for analogous compounds and serves as a predictive model for this compound.

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Benzylamino Benzonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. For a flexible molecule like 4-Amino-3-(benzylamino)benzonitrile, which has several rotatable bonds (e.g., around the C-N and N-C bonds of the benzylamino group), multiple conformations may exist.

Conformational analysis would involve systematically rotating these bonds to identify different stable conformers and their relative energies. The most stable conformer, or the global minimum, is then used for further calculations. For instance, studies on benzylamine (B48309) have shown that the molecule can exist in different conformational forms due to low potential energy barriers, with non-bonding interactions like N-H···π intramolecular hydrogen bonds influencing stability. researchgate.net

Illustrative Data: Optimized Geometric Parameters While specific optimized parameters for this compound are not available, a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) would yield data such as bond lengths, bond angles, and dihedral angles. The table below shows hypothetical key parameters one would expect to determine.

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | C≡N (Nitrile) | ~1.15 Å |

| Bond Length | C-NH2 (Amino) | ~1.38 Å |

| Bond Length | C-NH (Benzylamino) | ~1.40 Å |

| Bond Length | N-CH2 (Benzylamino) | ~1.45 Å |

| Bond Angle | C-C-CN | ~178-180° |

| Dihedral Angle | C-C-N-C (Benzylamino) | Varies with conformation |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates high kinetic stability. nih.gov For this compound, one would expect the HOMO to be localized primarily on the electron-rich amino groups and the phenyl ring, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the benzonitrile (B105546) ring.

Illustrative Data: FMO Parameters for a Related Aminobenzonitrile Derivative

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: These values are illustrative and based on typical results for similar aromatic amines.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an empty (acceptor) orbital. wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair electrons (n) into the antibonding π* orbitals of the aromatic ring (n → π*). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Illustrative Data: Key NBO Interactions for a Substituted Aniline (B41778)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(Amino) | π* (C-C) (Ring) | ~40-50 |

| LP (1) N(Benzylamino) | π* (C-C) (Ring) | ~35-45 |

| π (C-C) (Ring) | π* (C≡N) | ~15-25 |

Note: These values are illustrative examples of the types of interactions and their relative strengths.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions.

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas that are favorable sites for electrophilic attack. In this compound, these would be expected around the nitrogen atoms of the amino and nitrile groups.

Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amino groups.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. For example, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group or the N-H stretches of the amino groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the structural elucidation of the molecule. openmedicinalchemistryjournal.com

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). wjarr.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For a molecule like this compound, docking studies would involve selecting a relevant protein target. Given its structure, potential targets could include enzymes like kinases or transferases, where the amino and nitrile functionalities can form crucial hydrogen bonds and other interactions within the protein's active site.

The docking process generates a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and provides a 3D model of the ligand-protein complex. nih.gov This model reveals key interactions, such as:

Hydrogen bonds between the amino groups and receptor residues.

π-π stacking interactions between the aromatic rings and residues like phenylalanine or tyrosine.

Hydrophobic interactions involving the benzyl (B1604629) group.

While no specific docking studies for this compound are reported, studies on similar aminobenzonitrile derivatives have shown their potential as inhibitors for various protein targets by forming critical hydrogen bonds and hydrophobic interactions in the binding pocket. nih.govrsc.org

Illustrative Data: Hypothetical Docking Results

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | ASP 145 | Hydrogen Bond |

| LYS 23 | Hydrogen Bond | ||

| PHE 80 | π-π Stacking |

Note: This table is a hypothetical representation of typical output from a molecular docking study.

Prediction of Binding Modes and Affinities

Computational methods, particularly molecular docking, are instrumental in predicting how this compound and its analogs orient themselves within the active site of a protein, a concept known as the binding mode. These predictions also provide an estimation of the binding affinity, often expressed as a scoring function, which helps in prioritizing compounds for further studies.

Machine learning models have emerged as a powerful tool to predict the biological activity of novel molecules with speed and cost-effectiveness. nih.gov For instance, models like random forest regression have shown high R2 values, indicating a strong correlation between predicted and actual activities for similar compound classes. nih.gov These models are trained on datasets of molecules with known activities, such as pIC50 values, and can then be used to predict the affinity of new compounds like this compound. nih.gov

Identification of Key Interacting Residues in Protein Active Sites

A crucial aspect of computational analysis is the identification of specific amino acid residues within a protein's active site that are key for the binding of a ligand. For derivatives of this compound, these interactions are vital for their inhibitory activity.

For example, in studies of related inhibitors, key interactions often involve hydrogen bonds and hydrophobic interactions. The consensus amino acid sequence Hisl-Glu2-Xaa3-Xaa4 at the zinc-binding active site of targets like Aminopeptidase N highlights the importance of specific residues in ligand binding. scialert.net Mutagenesis studies on receptors have also been employed to pinpoint which residues are critical for binding. nih.gov By mutating surface residues at putative interaction sites, researchers can determine which amino acids are essential for a biological response. nih.gov Such studies have revealed that basic and acidic residues at specific sites, as well as the presence of bulky side chains and native disulfide bonds, can be crucial for effective binding. nih.gov This information provides a detailed map of the binding pocket, guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. These simulations model the movement of atoms in the complex over time, providing insights into the flexibility and stability of the interaction.

Conformational Flexibility and Stability of Protein-Ligand Complexes

MD simulations are used to assess the conformational flexibility of both the ligand and the protein upon binding. nih.govnih.gov These simulations can reveal how the protein structure adapts to the ligand and how the ligand itself may change its conformation within the binding site. nih.gov The stability of the protein-ligand complex is a key determinant of its efficacy. MD simulations can predict this stability by analyzing the trajectory of the complex over a set period, often nanoseconds. scialert.net A stable binding mode is indicated if the ligand remains within the binding pocket and maintains key interactions throughout the simulation. scialert.net Studies have shown that protein conformational entropy can significantly contribute to the free energy of ligand binding, highlighting the importance of considering protein flexibility in drug design. nih.gov

Solvent and Temperature Effects in silico

The cellular environment is an aqueous solution at a specific temperature. MD simulations can incorporate these factors to provide a more realistic model of the biological system. By including explicit water molecules and setting the simulation to a physiological temperature, researchers can observe the role of solvent in mediating protein-ligand interactions and the effect of temperature on the stability and dynamics of the complex. Tightly bound water molecules, for instance, can significantly contribute to the stability of protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scialert.netpharmacophorejournal.com

Development of Predictive Models for Biological Activity

By analyzing a series of compounds related to this compound, QSAR models can be developed. These models use molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. nih.gov Three-dimensional QSAR (3D-QSAR) extends this by considering the 3D properties of the molecules, often derived from molecular interaction fields. scialert.net

The development of a robust 3D-QSAR model involves several statistical parameters to ensure its predictive power. scialert.net A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) are indicative of a statistically significant model. scialert.netnih.gov These models can then be used to guide the synthesis of new derivatives with potentially improved biological activity. pharmacophorejournal.comnih.gov For instance, a 3D-QSAR model might suggest that adding a hydrophobic substituent at a particular position on the this compound scaffold would enhance its inhibitory potency. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to correlate the 3D properties of a set of molecules with their biological activities. These techniques help in understanding the steric and electrostatic field requirements for a molecule to be active, providing a guide for designing more potent analogs. Typically, this involves aligning a series of related compounds and calculating their molecular fields. The resulting data is then analyzed using statistical methods to build a predictive model.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new and structurally diverse compounds that are likely to exhibit the desired biological activity.

Integration of Machine Learning and Artificial Intelligence in Compound Design

Machine learning and artificial intelligence are increasingly being integrated into the drug design process. These advanced computational tools can be trained on large datasets of chemical structures and their associated properties (e.g., activity, toxicity). The trained models can then be used to predict the properties of new, untested compounds, to generate novel molecular structures with desired characteristics, and to optimize synthetic routes.

While these powerful techniques are widely applied to various classes of molecules, it appears that this compound has not yet been the specific subject of such published computational investigations. Future research may explore the potential of this compound using the methodologies described, which would then enable a detailed analysis as originally requested.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Amino 3 Benzylamino Benzonitrile Derivatives

Systematic Chemical Modifications and their Impact on Biological Activity

The biological activity of derivatives of 4-amino-3-(benzylamino)benzonitrile is significantly influenced by chemical modifications to both the benzylamino substituent and the benzonitrile (B105546) core. These modifications allow for the fine-tuning of the molecule's properties to enhance its interaction with biological targets.

The benzylamino group at the 3-position of the benzonitrile ring is a critical determinant of biological activity. Modifications to this substituent can modulate the compound's size, shape, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity for its target.

For instance, the introduction of various substituents on the benzyl (B1604629) ring can explore different pockets of a target's binding site. Small, electron-donating groups might enhance activity through favorable electronic interactions, while bulkier groups could either improve binding through van der Waals forces or cause steric hindrance that reduces activity. The nature of the linker between the amino group and the phenyl ring can also be varied. For example, replacing the benzyl group with other alkyl or aryl-alkyl groups can impact the compound's lipophilicity and conformational flexibility.

| Modification to Benzylamino Substituent | Rationale | Potential Impact on Biological Activity |

| Introduction of small alkyl groups (e.g., methyl, ethyl) on the benzyl ring | To probe for small hydrophobic pockets in the binding site. | May increase binding affinity through favorable van der Waals interactions. |

| Addition of polar groups (e.g., hydroxyl, methoxy) to the benzyl ring | To explore hydrogen bonding opportunities with the target. | Could enhance binding affinity and specificity. |

| Replacement of the benzyl group with other aryl moieties (e.g., pyridyl, thiophenyl) | To investigate the influence of different aromatic systems on π-stacking interactions. | May alter electronic properties and binding modes. |

| Variation of the linker length or rigidity between the amino and phenyl groups | To optimize the orientation of the phenyl ring within the binding site. | Can improve conformational stability and binding affinity. |

The this compound core serves as the foundational scaffold for these derivatives. Modifications to this core, particularly the amino and nitrile groups, are crucial for modulating the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor.

The nitrile group is a key pharmacophore in many drugs, often mimicking a carbonyl group and acting as a hydrogen bond acceptor. nih.gov Its position on the benzonitrile ring is often critical for activity. nih.gov For example, in the development of aromatase inhibitors based on a benzonitrile scaffold, the para-position of the nitrile was found to be essential for inhibitory action. nih.gov

The primary amino group at the 4-position is also a key site for modification. It can be acylated, alkylated, or incorporated into a heterocyclic ring system to alter the compound's physicochemical properties and explore new interactions with the biological target.

| Modification to Benzonitrile Core | Rationale | Potential Impact on Biological Activity |

| Replacement of the nitrile group with other electron-withdrawing groups (e.g., nitro, sulfonyl) | To assess the importance of the nitrile's electronic and steric properties for activity. | May lead to a loss or alteration of activity if the nitrile is a key binding element. |

| Introduction of substituents at other positions on the benzonitrile ring | To probe for additional binding interactions and modulate electronic properties. | Can enhance or decrease activity depending on the nature and position of the substituent. |

| Acylation or alkylation of the 4-amino group | To investigate the role of the primary amine as a hydrogen bond donor. | May alter solubility and membrane permeability, and could impact binding if the amine is involved in a key interaction. |

| Incorporation of the 4-amino group into a heterocyclic ring | To create a more rigid scaffold and explore new chemical space. | Can lead to novel analogs with improved properties. |

Investigation of Electronic and Steric Effects on Structure-Activity Relationships

The interplay of electronic and steric effects is fundamental to the SAR of this compound derivatives. Electronic effects, such as the electron-donating or electron-withdrawing nature of substituents, can influence the charge distribution across the molecule, affecting its ability to interact with polar residues in a binding site. ubaya.ac.id Steric effects, related to the size and shape of substituents, dictate how well the molecule fits into its target's binding pocket. ubaya.ac.idresearchgate.net

For example, the introduction of bulky substituents on the benzyl ring or the benzonitrile core can lead to steric clashes with the target protein, thereby reducing binding affinity. researchgate.net Conversely, appropriately sized substituents can enhance binding by occupying hydrophobic pockets. The electronic nature of substituents on the benzylamino group can also influence the basicity of the amino linker, which may be crucial for forming salt bridges with acidic residues in the target.

Positional Isomerism and its Influence on Bioactivity Profiles

For instance, moving the nitrile group from the 1-position to another position on the ring would drastically alter the molecule's electronic properties and its ability to act as a hydrogen bond acceptor in a specific orientation. nih.gov Similarly, shifting the benzylamino group to a different position could completely disrupt the established binding mode. The importance of the para-position of the nitrile group in some benzonitrile-based inhibitors highlights the critical role of positional isomerism. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analog Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel analogs with improved properties. nih.govnih.gov Scaffold hopping involves replacing the central this compound core with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. nih.govnih.govmanchester.ac.uk This can lead to the discovery of new chemical series with different intellectual property profiles and potentially better drug-like properties. nih.govnih.gov

Bioisosteric replacement is a more conservative approach that involves swapping a functional group with another group that has similar physical or chemical properties. nih.gov For example, the nitrile group could be replaced by other groups that can act as hydrogen bond acceptors, such as a thiazole (B1198619) or an oxazole. The goal of bioisosteric replacement is often to improve potency, selectivity, or metabolic stability. nih.gov

Fragment-Based Lead Discovery and Optimization Principles

Fragment-based lead discovery (FBLD) is an alternative approach to high-throughput screening for identifying lead compounds. nih.govnih.gov This method involves screening small, low-molecular-weight fragments for weak binding to the target protein. nih.govnih.gov These fragments can then be grown or linked together to create more potent lead compounds. hilarispublisher.com

In the context of this compound, FBLD could be used to identify small fragments that bind to different sub-pockets of the target. For example, a fragment corresponding to the substituted benzylamino portion could be identified, and another fragment representing the 4-aminobenzonitrile (B131773) part. These fragments could then be linked together in various ways to generate a library of potential lead compounds. This approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.

In Vitro Biological Target Elucidation and Mechanistic Investigations of 4 Amino 3 Benzylamino Benzonitrile and Its Analogs

Enzyme Inhibition Assays and Kinetic Characterization

The aminobenzonitrile framework is a key feature in numerous enzyme inhibitors. Analogs of 4-amino-3-(benzylamino)benzonitrile have been evaluated against several enzyme classes, most notably kinases and other enzymes crucial for cell signaling and replication.

The structural motif of this compound is found in compounds designed to target various protein kinases, which are pivotal in cellular signal transduction pathways.

Aromatase Inhibition: Aromatase (cytochrome P450 19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. belnauka.bynih.govmdpi.com Derivatives of 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile have been synthesized and assessed as aromatase inhibitors. ox.ac.uk One study developed a series of dual aromatase-sulfatase inhibitors (DASIs) using this scaffold. ox.ac.uk The in vitro aromatase inhibitory activity of these compounds was evaluated in human choriocarcinoma (JEG-3) cells. Several derivatives showed potent inhibition, with the most active compound demonstrating an IC₅₀ value of 0.26 nM. ox.ac.uk The well-known clinical aromatase inhibitor, Letrozole, itself contains a benzonitrile (B105546) unit, underscoring the importance of this chemical feature for potent aromatase inhibition. nih.gov

Interactive Table: In Vitro Aromatase Inhibition by Analogs of 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile

| Compound | Aromatase Inhibition IC₅₀ (nM) | Steroid Sulfatase (STS) Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| 42e | 0.26 | - | ox.ac.uk |

| 43e | 0.45 | 1200 | ox.ac.uk |

This table presents data for selected potent analogs from the study.

EGFR and HER-2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that are often overexpressed in various cancers. While direct data on this compound is unavailable, related quinoline-3-carbonitrile structures have been optimized as irreversible inhibitors of HER2 kinase activity. Furthermore, Abivertinib is a novel tyrosine kinase inhibitor (TKI) that targets both EGFR and HER2.

TYK2 Inhibition: Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and mediates signaling for multiple inflammatory cytokines. biorxiv.org Consequently, TYK2 is a target for treating autoimmune diseases. nih.gov Specific allosteric inhibitors of TYK2 have been developed that bind to the pseudokinase (JH2) domain, stabilizing an auto-inhibited state. nih.govnih.gov Studies on human β cells demonstrated that selective TYK2 inhibitors prevent IFNα-induced upregulation of inflammatory markers, endoplasmic reticulum stress, and chemokine production. biorxiv.org In vivo, these inhibitors were shown to reduce inflammation and delay the onset of type 1 diabetes in mouse models by modulating signaling pathways associated with inflammation, immunity, and stress. biorxiv.org

Topoisomerase and DNA Gyrase Inhibition: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes for DNA replication and are validated targets for antibacterial agents. Various heterocyclic compounds have been explored as inhibitors of these enzymes. Although not direct analogs, the broader class of compounds targeting these enzymes includes complex nitrogen-containing heterocyclic systems, indicating that the aminobenzonitrile scaffold could be incorporated into novel inhibitor designs.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com Their inhibition is a primary strategy for treating Alzheimer's disease. mdpi.comnih.gov A novel series of 3-aminobenzofuran derivatives, synthesized from 2-hydroxybenzonitrile (B42573) precursors, were found to be potent inhibitors of both AChE and BuChE. frontiersin.org In these studies, a compound featuring a 2-fluorobenzyl moiety exhibited the most potent activity against both enzymes. frontiersin.org This highlights that the introduction of a benzyl (B1604629) group, similar to that in this compound, is a key structural element for this biological activity. Other heterocyclic systems, such as derivatives of 2-amino-4,6-dimethylpyridine, have also been identified as moderately active cholinesterase inhibitors. nih.gov

Interactive Table: Cholinesterase Inhibition by 3-Aminobenzofuran Analogs

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5f (with 2-fluorobenzyl) | 0.64 | 0.55 | frontiersin.org |

| Donepezil (Standard) | 0.04 | 3.51 | frontiersin.org |

This table shows the most potent analog from the study compared to the standard drug Donepezil.

Receptor Binding Studies and Ligand-Receptor Selectivity

The ability of this compound and its analogs to bind to specific receptors has been investigated, particularly focusing on G-protein coupled receptors (GPCRs).

Adenosine (B11128) receptors, which include the A₁, A₂ₐ, A₂ₑ, and A₃ subtypes, are GPCRs that mediate the diverse physiological effects of adenosine. The A₃ receptor, in particular, has been a target for compounds with structural similarities to this compound.

Studies have shown that adenosine derivatives with an N⁶-benzyl substitution exhibit high affinity and selectivity for the A₃ adenosine receptor. For instance, N⁶-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide was found to bind selectively and irreversibly to rat A₃ receptors with a Kᵢ value of 10.0 nM, showing 14-fold selectivity over A₁ receptors. This demonstrates that the benzyl group is a key determinant for A₃ receptor affinity.

Characterization of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. This involves studying their impact on cellular signaling pathways and gene expression.

The enzymatic and receptor-level activities of the analogs of this compound directly translate to the modulation of critical cellular pathways.

Modulation of Kinase-Mediated Signal Transduction: Inhibitors targeting kinases such as TYK2, EGFR, and HER2 directly interfere with the signal transduction cascades they control. For example, TYK2 inhibitors block the IFNα signaling pathway in human beta cells, which in turn reduces the expression of downstream inflammatory genes like CXCL10 and MX1 and prevents apoptosis. nih.gov This demonstrates a clear link between enzyme inhibition and the modulation of gene expression and cellular fate.

Modulation of Hormone Synthesis Pathways: Aromatase inhibitors, such as the derivatives of 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile, modulate the estrogen biosynthesis pathway. ox.ac.uk By blocking the conversion of androgens to estrogens, these compounds effectively reduce the levels of hormones that promote the growth of hormone-receptor-positive cancer cells. nih.gov

Modulation of Cholinergic Pathways: By inhibiting AChE and BuChE, analogs like the 3-aminobenzofurans increase the concentration of acetylcholine in the synaptic cleft. frontiersin.org This enhances cholinergic neurotransmission, which is a fundamental mechanism for improving cognitive function in conditions like Alzheimer's disease. nih.gov

Interference with DNA Synthesis or Cellular Processes

The mechanism of action for aminobenzonitrile derivatives often involves interaction with fundamental cellular processes, including DNA synthesis and integrity. While direct studies on this compound are limited, research on analogous structures provides insight into its potential cellular targets.

Analogs of benzonitrile have been shown to interfere with the cell cycle and DNA replication. For instance, the benzamide (B126) derivative 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB) demonstrated a significant antiproliferative effect on human cervical carcinoma (HeLa) cells by arresting the cell cycle in the S phase. nih.gov This S phase arrest was linked to the inhibition of DNA replication, suggesting that the compound directly blocks DNA synthesis. nih.gov

Furthermore, certain organometallic compounds incorporating benzylamine (B48309) moieties have been found to induce DNA damage. A monobenzyltin compound was shown to cause DNA fragmentation in MCF-7 breast cancer cells, a hallmark of apoptosis. nih.gov This suggests that the presence of the benzyl group could be instrumental in mediating interactions that lead to DNA damage.

Other related compounds, such as quinoline-based analogs of SGI-1027, function as inhibitors of DNA methyltransferases (DNMTs). nih.gov DNMTs are crucial for gene silencing, and their inhibition can lead to the re-expression of tumor suppressor genes. This mode of action highlights another potential pathway through which aminobenzonitrile analogs could exert their anticancer effects. Theoretical studies on 4-amino-3-nitrobenzonitrile (B23877) suggest that its structural properties could facilitate the disruption of DNA/RNA helix formation, pointing to a direct interaction with nucleic acid structures. researchgate.net

Cell-Based Biological Activity Assays

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines (e.g., HeLa, MCF-7)

The cytotoxic and antiproliferative activities of this compound analogs have been evaluated against various cancer cell lines, with promising results observed in breast (MCF-7) and cervical (HeLa) cancer lines, among others.

A series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the aminobenzonitrile scaffold, have demonstrated significant antiproliferative effects. nih.gov In studies against the MCF-7 breast cancer cell line, certain derivatives exhibited potent activity, with one compound showing an IC₅₀ value of 4.3 ± 0.11 µg/mL. nih.gov These compounds were found to be significantly more active against MCF-7 cells compared to non-cancerous cell lines, indicating a degree of selectivity. nih.gov

Similarly, a monobenzyltin compound, which contains a benzylamine-like structure, showed strong cytotoxicity against MCF-7 cells with an IC₅₀ value of 2.5 ± 0.50 μg/mL after 48 hours of treatment. nih.gov Importantly, this compound displayed much lower toxicity towards the normal human hepatic cell line WRL-68 (IC₅₀ >30 μg/mL), suggesting it is selectively toxic to tumor cells. nih.gov

In the context of HeLa cells, while some synthesized 4(3H)-quinazolinones did not show significant cytotoxicity, another study on the benzamide derivative THTEB revealed a potent antiproliferative effect. nih.govnih.gov This highlights the variability in activity that can arise from different structural modifications to the core scaffold. Additionally, a series of 3,5-bis(benzylidene)piperidin-4-ones, which share the benzylidene feature, displayed submicromolar cytotoxicity against several cancer cell lines and showed selective toxicity for malignant cells over normal cells. nih.gov

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound/Analog Class | Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| 4-amino-thienopyrimidine derivative | MCF-7 | Antiproliferative | 4.3 ± 0.11 µg/mL | nih.gov |

| Monobenzyltin compound C1 | MCF-7 | Cytotoxicity | 2.5 ± 0.50 μg/mL | nih.gov |

| Monobenzyltin compound C1 | WRL-68 (Normal) | Cytotoxicity | >30 µg/mL | nih.gov |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Cytotoxicity | Submicromolar | nih.gov |

| 4(3H)-quinazolinones | HeLa | Cytotoxicity | Not significant | nih.gov |

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives and analogs of this compound have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens. The core structure, containing amino, nitrile, and benzyl groups, appears to be a viable scaffold for developing new antimicrobial drugs.

Preliminary studies on 4-(benzylamino)benzonitrile (B3075195) suggest it possesses potential antibacterial and antifungal properties. The mechanism is thought to involve the amino and nitrile groups forming hydrogen bonds and engaging in hydrophobic interactions with microbial enzymes and receptors.